6-Pyrrolidin-3-yloxypyrazin-2-amine;hydrochloride

Description

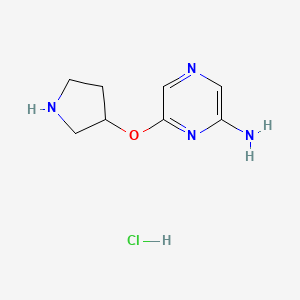

6-Pyrrolidin-3-yloxypyrazin-2-amine hydrochloride is a heterocyclic compound featuring a pyrazine core substituted with a pyrrolidin-3-yloxy group at position 6 and an amine at position 2, with a hydrochloride counterion enhancing solubility. The pyrrolidine moiety introduces conformational flexibility and basicity, while the hydrochloride salt improves bioavailability. Structural analogs often differ in core heterocycles (e.g., pyridazine, pyrimidine) or substituents (e.g., halogens, alkyl groups), influencing physicochemical and biological properties .

Properties

Molecular Formula |

C8H13ClN4O |

|---|---|

Molecular Weight |

216.67 g/mol |

IUPAC Name |

6-pyrrolidin-3-yloxypyrazin-2-amine;hydrochloride |

InChI |

InChI=1S/C8H12N4O.ClH/c9-7-4-11-5-8(12-7)13-6-1-2-10-3-6;/h4-6,10H,1-3H2,(H2,9,12);1H |

InChI Key |

VFNDARWIDMUZRS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OC2=NC(=CN=C2)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-pyrrolidin-3-yloxypyrazin-2-amine hydrochloride with structurally related compounds, highlighting key differences in molecular structure, substituents, and properties.

Key Structural and Functional Differences:

Core Heterocycle Variations: Pyrazine (target compound): A six-membered ring with two nitrogen atoms at positions 1 and 3. Exhibits moderate electronegativity and planar geometry, suitable for π-π stacking in biological targets . Pyridine: Single nitrogen atom, less electron-deficient than pyrazine, altering binding interactions .

Substituent Effects: Pyrrolidin-3-yloxy: Introduces a five-membered saturated ring with a secondary amine, enhancing solubility and conformational flexibility . Chloro: Increases stability and lipophilicity but may reduce aqueous solubility (e.g., 2-amino-6-chloropyrazine) . Piperazine/Piperidine: Six-membered rings with additional nitrogen atoms (piperazine) or basic amines (piperidine), improving solubility and target engagement .

Salt Forms: Hydrochloride salts (target compound, ) generally exhibit higher aqueous solubility compared to neutral analogs (e.g., 2-amino-6-chloropyrazine) .

Q & A

Basic Question: What are the standard synthetic routes for 6-Pyrrolidin-3-yloxypyrazin-2-amine;hydrochloride, and how are yields optimized?

Methodological Answer:

The synthesis typically involves coupling a pyrazine precursor (e.g., 6-chloropyrazin-2-amine) with a pyrrolidin-3-yloxy group. Key steps include:

- Reagents : Use coupling agents like EDCI for amide bond formation (if applicable) and bases (e.g., triethylamine) to deprotonate intermediates .

- Conditions : Reactions are conducted under inert atmospheres (N₂/Ar) at 50–80°C for 12–24 hours. Solvents like DMF or THF are preferred for solubility .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) improves purity (>95%) .

Basic Question: How is structural characterization performed for this compound?

Methodological Answer:

Routine characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm amine and pyrrolidine ring integration. For example, the pyrazine C-H protons appear as singlets (δ 8.2–8.5 ppm), while pyrrolidine protons show multiplet patterns (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 238.1) and fragmentation patterns .

- X-ray Crystallography (if crystals obtained): Resolves bond lengths and angles, confirming the hydrochloride salt formation .

Advanced Question: How can researchers resolve contradictory NMR data between synthetic batches?

Methodological Answer:

Contradictions may arise from residual solvents, tautomerism, or diastereomers. Steps to address this:

- Variable Temperature NMR : Assess dynamic processes (e.g., amine proton exchange) by acquiring spectra at 25°C and 60°C .

- COSY/HSQC Experiments : Identify coupling between adjacent protons (e.g., pyrrolidine CH₂ groups) and assign ambiguous signals .

- pH-Dependent Studies : Adjust D₂O solution pH to observe shifts in amine proton resonances, confirming salt stability .

Advanced Question: What experimental designs are optimal for studying the compound’s reactivity in substitution reactions?

Methodological Answer:

To systematically evaluate substitution (e.g., replacing chloride or amine groups):

- Kinetic Monitoring : Use HPLC to track reaction progress at intervals (0, 2, 6, 12 hours) under varying temperatures (40–80°C) .

- Competitive Reactions : Compare reactivity with different nucleophiles (e.g., azide vs. thiocyanate) in polar aprotic solvents (DMF/DMSO) .

- DFT Calculations : Model transition states to predict regioselectivity (e.g., C-2 vs. C-5 substitution on pyrazine) .

Basic Question: What analytical techniques confirm the hydrochloride salt formation?

Methodological Answer:

- Elemental Analysis : Match experimental C, H, N, Cl percentages with theoretical values (e.g., Cl ≈ 13.2% w/w) .

- FT-IR Spectroscopy : Detect N-H stretching (~2500 cm⁻¹) and Cl⁻ counterion vibrations (~600 cm⁻¹) .

- Potentiometric Titration : Quantify free Cl⁻ ions using AgNO₃ titrant .

Advanced Question: How can researchers design assays to compare this compound’s biological activity with analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrrolidine rings (e.g., methyl substituents) or pyrazine substituents .

- Enzymatic Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ kits .

- Cellular Uptake Studies : Use radiolabeled (³H/¹⁴C) compound to quantify permeability in Caco-2 cell monolayers .

Advanced Question: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Optimize temperature, stoichiometry, and solvent ratios using response surface methodology .

- In Situ Monitoring : Employ ReactIR to detect intermediates (e.g., acylureas from EDCI) and adjust reagent addition rates .

- Scavenger Resins : Use polymer-bound triphenylphosphine to remove unreacted coupling agents .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of hydrochloride vapors .

- Spill Management : Neutralize acid spills with sodium bicarbonate and adsorb with inert material (vermiculite) .

Advanced Question: How can computational tools predict the compound’s solubility and stability?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation shells in water/DMSO to estimate logP and solubility .

- pKa Prediction : Use software like MarvinSketch to calculate amine proton pKa (~8.5) and assess pH-dependent stability .

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, then analyze via HPLC .

Advanced Question: How to address discrepancies in biological activity data across research groups?

Methodological Answer:

- Standardized Protocols : Adopt consensus assay conditions (e.g., fixed ATP concentrations in kinase assays) .

- Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize activity values .

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers or confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.